molecular formula C10H10ClNO5 B2379853 Ethyl (4-chloro-2-nitrophenoxy)acetate CAS No. 344443-67-0

Ethyl (4-chloro-2-nitrophenoxy)acetate

Cat. No.: B2379853
CAS No.: 344443-67-0
M. Wt: 259.64
InChI Key: SJYJALCZSQLBEF-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10ClNO5. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a chloro and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-chloro-2-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-chloro-2-nitrophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Agriculture: Used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of ethyl (4-chloro-2-nitrophenoxy)acetate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its derivatives may interact with specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-chloro-2-aminophenoxy)acetate
  • Ethyl (4-bromo-2-nitrophenoxy)acetate
  • Ethyl (4-chloro-2-methoxyphenoxy)acetate

Uniqueness

Ethyl (4-chloro-2-nitrophenoxy)acetate is unique due to the presence of both chloro and nitro substituents on the phenoxy ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-(4-chloro-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYJALCZSQLBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound was prepared by the method of example 1 step (iv) using ethyl bromoacetate and 4-chloro-2-nitrophenol Yield 1.4 g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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